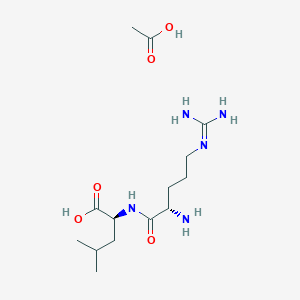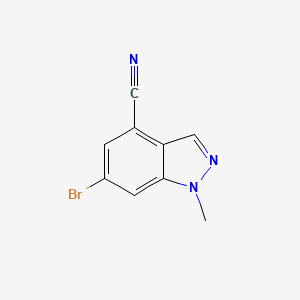
6-Bromo-1-methyl-1H-indazole-4-carbonitrile
Übersicht
Beschreibung
6-Bromo-1-methyl-1H-indazole-4-carbonitrile is a derivative of indazole . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .
Synthesis Analysis
The synthesis of indazoles has been a subject of research for many years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 6-Bromo-1-methyl-1H-indazole-4-carbonitrile is represented by the formula C8H4BrN3 .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
6-Bromo-1-methyl-1H-indazole-4-carbonitrile derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown inhibitory activity against various human cancer cell lines, including liver, breast, and leukemia cells. The effectiveness of these compounds is measured using assays like the MTT reduction assay, which assesses cell viability .
Antiangiogenic Properties
Some derivatives of 6-Bromo-1-methyl-1H-indazole-4-carbonitrile exhibit potent antiangiogenic activities. They can inhibit proangiogenic cytokines associated with tumor development, such as TNFα, VEGF, EGF, IGF1, TGFb, and leptin. This property is crucial for preventing the growth and spread of tumors by hindering the formation of new blood vessels .
Antioxidant Effects
Indazole derivatives, including those with the 6-Bromo-1-methyl-1H-indazole-4-carbonitrile structure, have been screened for their antioxidant activities. They show significant scavenging activities against radicals like DPPH, hydroxyl, and superoxide radicals. These antioxidant properties are important for protecting cells from oxidative stress, which can lead to chronic diseases .
HIV Protease Inhibitors
Compounds containing an indazole fragment, such as 6-Bromo-1-methyl-1H-indazole-4-carbonitrile, have been investigated for their use as HIV protease inhibitors. These inhibitors are essential for the treatment of HIV as they prevent the virus from maturing into its infectious form .
Serotonin Receptor Antagonists
Indazole-based compounds are also explored for their potential as serotonin receptor antagonists. These antagonists can be used to treat various psychiatric and gastrointestinal disorders by modulating the serotonin system in the body .
Aldol Reductase Inhibitors
The indazole moiety is a key component in aldol reductase inhibitors. These inhibitors play a role in managing complications related to diabetes, such as cataracts and neuropathy, by preventing the accumulation of sorbitol within cells .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar indazole derivatives have been evaluated for their anticancer, antiangiogenic, and antioxidant activities . They have shown potential to inhibit the viability of various human cancer cell lines .
Mode of Action
It’s worth noting that similar indazole derivatives have shown inhibitory activity on the viability of certain cancer cells . They have also demonstrated potential to inhibit proangiogenic cytokines associated with tumor development .
Biochemical Pathways
Related indazole compounds have shown to affect pathways related to cancer cell viability and angiogenesis .
Result of Action
Similar indazole derivatives have shown to hinder the viability of certain cancer cells . They have also demonstrated potential to inhibit proangiogenic cytokines associated with tumor development .
Eigenschaften
IUPAC Name |
6-bromo-1-methylindazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-13-9-3-7(10)2-6(4-11)8(9)5-12-13/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNHKGUIWGVTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=CC(=C2C=N1)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


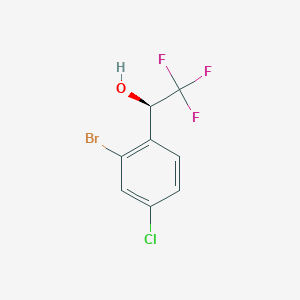

![Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6335285.png)
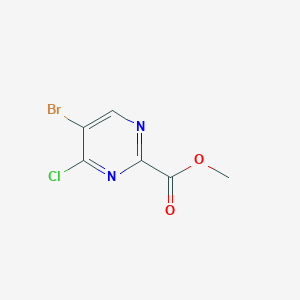
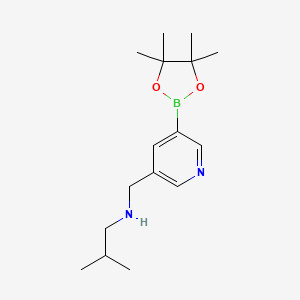

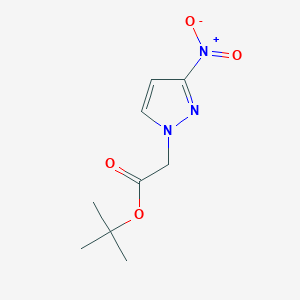

![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)
![[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile](/img/structure/B6335365.png)

![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)
